molecular formula C20H18BrNO3 B5831519 6-Bromo-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid

6-Bromo-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid

Cat. No.: B5831519
M. Wt: 400.3 g/mol
InChI Key: WIYHSZPCGUJZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using established protocols such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to produce various substituted quinolines, including this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, methanol, and various transition metal catalysts . The conditions for these reactions can vary, but they generally involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of carbon–carbon bonds, leading to the synthesis of various substituted quinolines .

Scientific Research Applications

6-Bromo-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 6-Bromo-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique substitution pattern, which can lead to distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-bromo-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c1-12(2)11-25-15-6-3-13(4-7-15)19-10-17(20(23)24)16-9-14(21)5-8-18(16)22-19/h3-10,12H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYHSZPCGUJZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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